7-(2,3-dihydroxypropane)deoxyguanosine
7-(2,3-dihydroxypropane)deoxyguanosine
Brand Name:
Vulcanchem
CAS No.:
104764-31-0
VCID:
VC0009722
InChI:
InChI=1S/C13H19N5O6/c14-13-15-11-10(12(23)16-13)17(2-6(21)3-19)5-18(11)9-1-7(22)8(4-20)24-9/h5-9,19-22H,1-4H2,(H2-,14,15,16,23)/p+1/t6?,7-,8+,9+/m0/s1
SMILES:
C1C(C(OC1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CO)O)CO)O
Molecular Formula:
C13H20N5O6+
Molecular Weight:
342.33 g/mol
7-(2,3-dihydroxypropane)deoxyguanosine
CAS No.: 104764-31-0
Main Products
VCID: VC0009722
Molecular Formula: C13H20N5O6+
Molecular Weight: 342.33 g/mol
CAS No. | 104764-31-0 |
---|---|
Product Name | 7-(2,3-dihydroxypropane)deoxyguanosine |
Molecular Formula | C13H20N5O6+ |
Molecular Weight | 342.33 g/mol |
IUPAC Name | 2-amino-7-(2,3-dihydroxypropyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-9-ium-6-one |
Standard InChI | InChI=1S/C13H19N5O6/c14-13-15-11-10(12(23)16-13)17(2-6(21)3-19)5-18(11)9-1-7(22)8(4-20)24-9/h5-9,19-22H,1-4H2,(H2-,14,15,16,23)/p+1/t6?,7-,8+,9+/m0/s1 |
Standard InChIKey | SBYRSRSXEPLVHL-GSLILNRNSA-O |
Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CO)O)CO)O |
SMILES | C1C(C(OC1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CO)O)CO)O |
Canonical SMILES | C1C(C(OC1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CO)O)CO)O |
Synonyms | 7-(2,3-dihydroxypropane)deoxyguanosine |
PubChem Compound | 128668 |
Last Modified | Nov 09 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume